Cas no 59761-04-5 (1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-1-(2-propenyl)-)

59761-04-5 structure
Product name:1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-1-(2-propenyl)-
1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-1-(2-propenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-1-(2-propenyl)-
- 2-(nitromethylidene)-1-prop-2-enyl-1,3-diazepane
- Hexahydro-2-(nitromethylene)-1-(2-propenyl)-1H-1,3-diazepine
- 2-(Nitromethylidene)-1-(prop-2-en-1-yl)-1,3-diazepane
- 59761-04-5
- DTXSID50742584
- YXBOXFYNELMATM-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C9H15N3O2/c1-2-6-11-7-4-3-5-10-9(11)8-12(13)14/h2,8,10H,1,3-7H2/b9-8-
- InChI Key: YXBOXFYNELMATM-HJWRWDBZSA-N
- SMILES: [N+](/C=C1/NCCCCN/1CC=C)([O-])=O
Computed Properties
- Exact Mass: 197.11655
- Monoisotopic Mass: 197.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 1.8
- Topological Polar Surface Area: 61.1Ų
Experimental Properties
- PSA: 58.41
1H-1,3-Diazepine, hexahydro-2-(nitromethylene)-1-(2-propenyl)- Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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